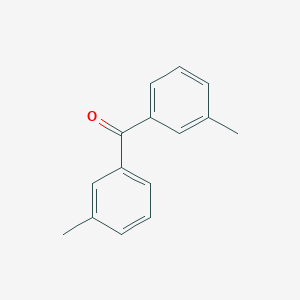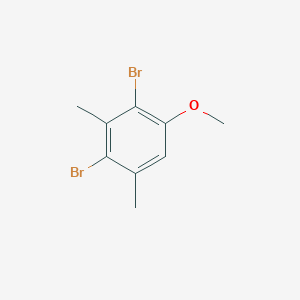
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene is a chemical compound that belongs to the family of halogenated aromatic hydrocarbons. It is commonly known as 2,4-dibromo-3,5-dimethoxytoluene or DBDMT. This compound has several applications in scientific research, including organic synthesis and material science.
Mechanism Of Action
The mechanism of action of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene is not well understood. However, it is believed to act as a halogenated aromatic hydrocarbon, which can interact with biological molecules such as proteins and nucleic acids.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene are not well studied. However, it is known to have toxic effects on aquatic organisms, and it is classified as a hazardous substance by several regulatory agencies.
Advantages And Limitations For Lab Experiments
The advantages of using 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene in lab experiments include its availability, low cost, and ease of synthesis. However, its toxic effects on aquatic organisms and lack of well-established mechanism of action limit its use in biological studies.
Future Directions
There are several future directions for the use of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene in scientific research. One potential application is in the synthesis of new organic compounds with biological activity. It can also be used in the development of new materials, including liquid crystals and polymers. Additionally, further studies are needed to understand its mechanism of action and potential toxicity to humans and other organisms.
In conclusion, 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene is a chemical compound that has several applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential in scientific research.
Synthesis Methods
The synthesis of 2,4-Dibromo-1-methoxy-3,5-dimethylbenzene can be achieved through the bromination of 3,5-dimethoxytoluene using bromine and a catalyst such as iron (III) bromide. The reaction takes place at room temperature and yields the desired product in good yield.
Scientific Research Applications
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene has been used in various scientific research applications. It has been used as a building block in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. It has also been used in material science research, including the synthesis of liquid crystals and polymers.
properties
CAS RN |
83385-81-3 |
|---|---|
Product Name |
2,4-Dibromo-1-methoxy-3,5-dimethylbenzene |
Molecular Formula |
C9H10Br2O |
Molecular Weight |
293.98 g/mol |
IUPAC Name |
2,4-dibromo-1-methoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H10Br2O/c1-5-4-7(12-3)9(11)6(2)8(5)10/h4H,1-3H3 |
InChI Key |
KTCIMCOZFMPVQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Br)C)Br)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



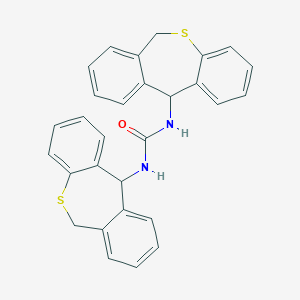
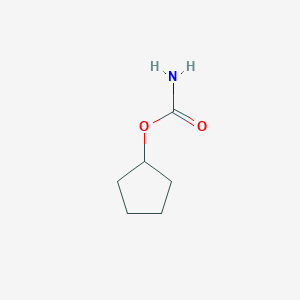
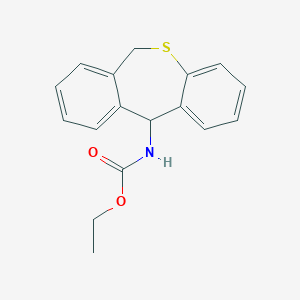
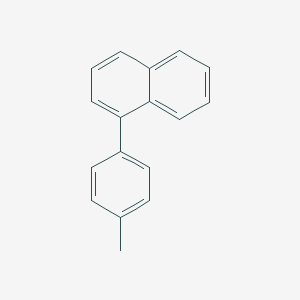
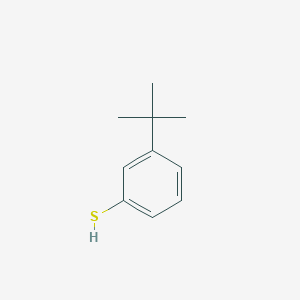
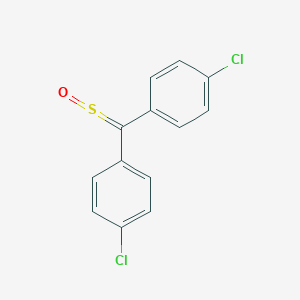
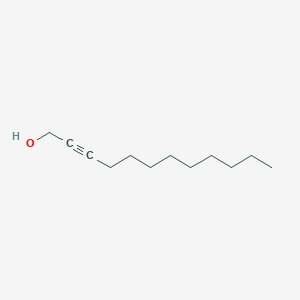
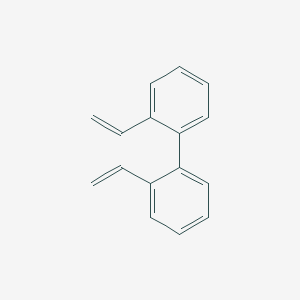
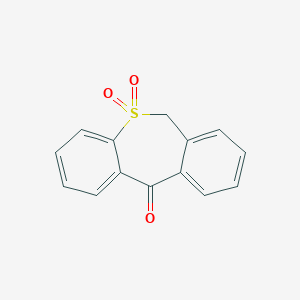
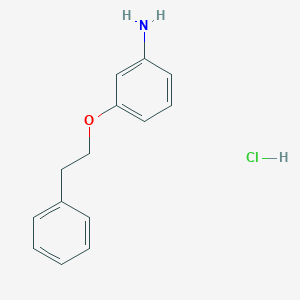
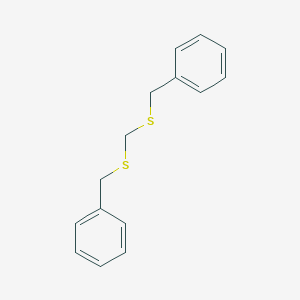
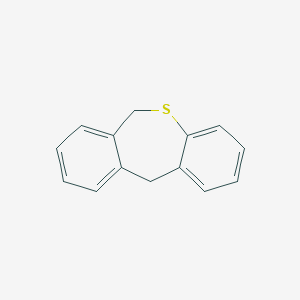
![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
